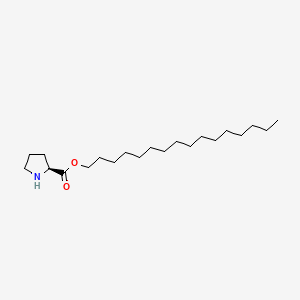

Proline cetyl ester

描述

属性

CAS 编号 |

97010-18-9 |

|---|---|

分子式 |

C21H41NO2 |

分子量 |

339.6 g/mol |

IUPAC 名称 |

hexadecyl (2S)-pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-21(23)20-17-16-18-22-20/h20,22H,2-19H2,1H3/t20-/m0/s1 |

InChI 键 |

KHGGYADXQRSMEP-FQEVSTJZSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCCN1 |

规范 SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1CCCN1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Proline cetyl ester; Prolyl-cetyl ester; |

产品来源 |

United States |

Foundational & Exploratory

Proline Cetyl Ester: A Prospective Neuropharmacological Tool for Central Nervous System Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline cetyl ester, the hexadecyl ester of the amino acid L-proline, represents a novel and underexplored molecule with significant potential as a neuropharmacological tool. While direct experimental data on this specific compound is currently lacking in published scientific literature, its chemical structure suggests a strategic design as a prodrug of L-proline. This guide synthesizes the available knowledge on proline neurobiology, prodrug strategies for central nervous system (CNS) delivery, and relevant screening methodologies to build a comprehensive framework for the future investigation of this compound. By leveraging the lipophilic nature of the cetyl moiety to potentially enhance blood-brain barrier (BBB) penetration, this compound could serve as an effective vehicle for delivering proline to the CNS, thereby unlocking its therapeutic potential for a range of neurological and psychiatric disorders. This document provides a theoretical foundation, outlines potential mechanisms of action, details hypothetical experimental protocols, and presents conceptual signaling pathways and workflows to guide future research in this promising area.

Introduction: The Rationale for a Proline Prodrug

L-proline is a unique proteinogenic amino acid with a secondary amine, playing multifaceted roles in the CNS.[1] It is a precursor to the primary excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively, and its metabolism is crucial for maintaining redox balance and cellular energy.[1][2] Dysregulation of proline metabolism has been implicated in several neurological and psychiatric conditions, including schizophrenia, depression, and neurodegenerative diseases.[3] Hyperprolinemia, a condition characterized by elevated proline levels, can lead to seizures, cognitive deficits, and other neurological symptoms, highlighting the delicate balance of proline concentration in the brain.

Despite its therapeutic potential, the clinical utility of proline is limited by its physicochemical properties, which hinder its efficient transport across the BBB. Prodrug strategies that mask the polar functional groups of a parent drug with lipophilic moieties are a well-established method to improve CNS penetration. The esterification of proline with cetyl alcohol, a 16-carbon fatty alcohol, to form this compound (hexadecyl L-prolinate) is a logical approach to increase its lipophilicity and facilitate passive diffusion across the BBB. Once in the CNS, endogenous esterases are expected to hydrolyze the ester bond, releasing proline to exert its pharmacological effects.

A single commercial supplier has noted this compound as a "piracetam anagonist"; however, this claim is not substantiated in the scientific literature. Piracetam, a nootropic agent, is known to modulate neurotransmitter systems and enhance neuronal membrane fluidity. Investigating any potential interaction of this compound with piracetam's mechanisms of action could be a valuable research direction.

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is scarce, its basic properties can be inferred or are available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | hexadecyl L-prolinate | |

| Synonyms | Prolyl-cetyl ester | |

| CAS Number | 97010-18-9 | |

| Molecular Formula | C21H41NO2 | |

| Molecular Weight | 339.56 g/mol | |

| Appearance | Solid powder (predicted) | |

| Solubility | Soluble in DMSO |

Proposed Synthesis

A standard method for the synthesis of this compound would be the Fischer esterification of L-proline with cetyl alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of L-proline with Cetyl Alcohol

-

Reaction Setup: Suspend L-proline (1 equivalent) and cetyl alcohol (1.2 equivalents) in a suitable solvent (e.g., toluene).

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Proposed Neuropharmacological Mechanisms of Action

The neuropharmacological effects of this compound are hypothesized to stem from the localized release of proline in the CNS. The potential mechanisms are multifaceted and warrant thorough investigation.

Table 2: Potential Neuropharmacological Targets and Effects of Proline (Released from this compound)

| Target System | Potential Mechanism of Action | Implicated Disorders |

| Glutamatergic System | Proline is a precursor to glutamate. Increased proline availability could enhance glutamatergic neurotransmission. It may also act as a partial agonist at NMDA and AMPA receptors. | Schizophrenia, Depression, Cognitive Disorders |

| GABAergic System | As a precursor to glutamate, which is then converted to GABA, proline can indirectly influence inhibitory neurotransmission. | Epilepsy, Anxiety |

| Neuroprotection | Proline metabolism is linked to cellular redox balance and the response to oxidative stress. Proline-rich polypeptides have shown neuroprotective effects in models of Alzheimer's disease. | Alzheimer's Disease, Parkinson's Disease, Stroke |

| Synaptic Plasticity | By modulating the balance of excitatory and inhibitory neurotransmission, proline may influence long-term potentiation (LTP) and long-term depression (LTD), the cellular basis of learning and memory. | Cognitive Enhancement, Dementia |

Signaling Pathways

The following diagrams illustrate the conceptual signaling pathways that could be modulated by proline released from this compound in the CNS.

Caption: Prodrug activation and downstream effects of this compound.

A Roadmap for Investigation: Experimental Protocols

A systematic evaluation of this compound is required to validate its potential as a neuropharmacological tool. The following protocols provide a hypothetical framework for such an investigation.

In Vitro Studies

Experimental Protocol: Assessment of BBB Permeability using PAMPA

-

Model: Parallel Artificial Membrane Permeability Assay (PAMPA) for the BBB (PAMPA-BBB).

-

Procedure: a. Prepare a solution of this compound in a suitable buffer. b. Add the solution to the donor wells of the PAMPA plate. c. Fill the acceptor wells with a corresponding buffer. d. Sandwich a lipid-coated filter between the donor and acceptor plates. e. Incubate for a defined period (e.g., 4-18 hours). f. Measure the concentration of this compound in both donor and acceptor wells using LC-MS/MS.

-

Analysis: Calculate the permeability coefficient (Pe). Compare the Pe of this compound with that of L-proline and standard control compounds with known BBB permeability.

Experimental Protocol: Evaluation of Proline Release in Brain Homogenates

-

Preparation: Prepare brain homogenates from rodents (e.g., rats or mice) in a suitable buffer.

-

Incubation: Add this compound to the brain homogenate and incubate at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Analysis: Quench the enzymatic reaction (e.g., with acetonitrile) and analyze the samples for the concentrations of both this compound and released L-proline using LC-MS/MS.

-

Kinetics: Determine the rate of hydrolysis and the half-life of this compound in brain tissue.

In Vivo Studies

Experimental Protocol: Pharmacokinetic and Brain Distribution Study in Rodents

-

Dosing: Administer this compound and an equimolar dose of L-proline to different groups of rodents (e.g., via intraperitoneal or oral administration).

-

Sampling: Collect blood and brain tissue samples at multiple time points post-administration.

-

Analysis: Process the samples and quantify the concentrations of this compound and L-proline using LC-MS/MS.

-

PK Parameters: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, in both plasma and brain.

-

Brain Penetration: Determine the brain-to-plasma concentration ratio to assess the efficiency of BBB penetration.

Experimental Workflow Visualization

Caption: A proposed workflow for the evaluation of this compound.

Future Directions and Conclusion

The conceptual framework presented in this guide provides a solid foundation for the systematic investigation of this compound as a neuropharmacological tool. The primary unmet need is the generation of empirical data to validate the hypotheses outlined here.

Key research questions to be addressed include:

-

Can this compound be efficiently synthesized and purified?

-

Does this compound exhibit enhanced BBB permeability compared to proline in vitro and in vivo?

-

Is this compound effectively hydrolyzed to proline within the CNS?

-

What is the safety and toxicity profile of this compound?

-

Does the administration of this compound lead to measurable neuroprotective or behavioral effects in relevant animal models of neurological disorders?

-

Is there any validity to the claim of this compound acting as a piracetam antagonist?

References

Investigating the Amnestic Effects of Proline and its Analogs in Animal Models: A Technical Guide

Disclaimer: Initial literature searches did not yield specific information on the amnestic effects of "Proline cetyl ester." The following guide is therefore based on available research concerning L-proline and its analogs, which have been documented to induce amnesia in animal models. This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies and mechanisms underlying proline-induced memory impairment.

Introduction

L-proline, a unique cyclic amino acid, plays a multifaceted role in the central nervous system (CNS), contributing to both excitatory and inhibitory neurotransmission.[1] Studies in animal models have revealed that elevated levels of L-proline can lead to cognitive deficits, including learning and memory impairments.[1][2] This phenomenon, often referred to as hyperprolinemia, provides a valuable model for investigating the biochemical underpinnings of amnesia.[1][2] The amnestic effects of L-proline are not dependent on the inhibition of brain protein synthesis but are correlated with the inhibition of glutamate release. This guide provides a comprehensive overview of the experimental protocols used to investigate the amnestic effects of proline and its analogs, presents quantitative data from key studies, and illustrates the proposed signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the amnestic effects of L-proline and its analogs.

Table 1: Behavioral Effects of Chronic Proline Administration in Rats

| Parameter | Control Group (Saline) | Proline-Treated Group | Reference |

| Morris Water Maze (Acquisition Latency) | Decreased over training days | Significantly increased latency to find the platform compared to controls | |

| Morris Water Maze (Retention Test) | Spent more time in the target quadrant | Reduced efficiency in finding the platform position | |

| Working Memory Test | Normal performance | Impaired performance |

Table 2: Inhibition of Glutamate Release by Proline and its Analogs in Chick Brain Tissue

| Compound | Concentration | Inhibition of K+-stimulated Glutamate Release | Correlation with Amnestic Potency | Reference |

| L-proline | Low concentrations | Significant inhibition | Correlated | |

| DL-3,4-dehydroproline | Low concentrations | Significant inhibition | Correlated | |

| L-prolyl-L-proline | Low concentrations | Significant inhibition | Correlated | |

| D-proline | Low concentrations | Not specified | Not specified |

Experimental Protocols

Chronic Proline-Induced Amnesia in Rats

This protocol is based on studies inducing hyperprolinemia to investigate its effects on spatial learning and memory.

3.1.1 Animal Model:

-

Species: Wistar rats.

-

Age: Subcutaneous injections administered from the 6th to the 28th day of age.

-

Housing: Standard laboratory conditions.

3.1.2 Drug Administration:

-

Test Substance: L-proline.

-

Vehicle: 0.9% saline solution.

-

Dosage and Administration: Twice daily subcutaneous injections at 8-hour intervals.

-

Control Group: Receives an equivalent volume of 0.9% saline solution.

3.1.3 Behavioral Testing (Morris Water Maze):

-

Apparatus: A circular water tank with an escape platform submerged beneath the water surface.

-

Procedure:

-

Acquisition Phase: Rats are trained to find the hidden platform over several days. The latency to find the platform is recorded.

-

Retention Phase (Probe Trial): The platform is removed, and the time spent in the quadrant where the platform was previously located is measured to assess long-term spatial memory.

-

Working Memory Test: The platform position is changed daily to assess short-term spatial memory.

-

-

Testing Age: Behavioral testing is conducted on the 60th day of life.

In Vitro Glutamate Release Assay

This protocol is designed to measure the effect of proline and its analogs on glutamate release from brain tissue.

3.2.1 Tissue Preparation:

-

Animal Model: Neonatal chicks.

-

Tissue: Brain slices.

3.2.2 Experimental Procedure:

-

Incubation: Brain slices are incubated in either an avian physiological salt solution (control) or a solution containing low concentrations of the test compounds (L-proline, D-proline, DL-3,4-dehydro-proline, L-prolyl-L-proline).

-

Depolarization: Depolarization is induced by the application of 45 mM K+ to stimulate glutamate release.

-

Sample Collection: The efflux material is collected both before and after tissue stimulation.

-

Analysis: Glutamate concentration in the collected efflux material is determined.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Proline-Induced Amnesia

The primary mechanism by which proline and its analogs are thought to induce amnesia is through the antagonism of glutamate, a key excitatory neurotransmitter involved in learning and memory.

Caption: Proposed signaling pathway of proline-induced amnesia.

Experimental Workflow for Investigating Proline-Induced Amnesia

The following diagram illustrates a typical experimental workflow for studying the amnestic effects of proline analogs in an animal model.

Caption: General experimental workflow for amnesia studies.

References

Proline Cetyl Ester's Interaction with Piracetam at a Molecular Level: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the molecular interaction between proline cetyl ester and piracetam. Based on available literature, a competitive antagonistic relationship is proposed, primarily centered at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound is suggested to induce amnestic effects through weak agonism at glutamate receptors, leading to receptor desensitization. Piracetam, acting as a positive allosteric modulator of AMPA receptors, is hypothesized to reverse this effect by altering the receptor's conformation to favor activation and reduce desensitization. This whitepaper synthesizes the available evidence, details plausible experimental methodologies, and presents the proposed signaling pathways and interactions through structured data and visualizations.

Introduction

The study of nootropic agents and their interactions with endogenous neuromodulators is a critical area of research in the pursuit of cognitive enhancement and treatment for neurodegenerative disorders. Piracetam, the archetypal nootropic, is known to modulate cholinergic and glutamatergic neurotransmission, among other effects[1]. Proline, an endogenous amino acid, and its derivatives have been shown to possess neuropharmacological activity. A key study by Ostrovskaia et al. (1985) highlighted a direct antagonism between a proline derivative, this compound, and piracetam[2]. The study reported that this compound induced amnesia in rats, an effect that was abolished by piracetam, suggesting a competitive interaction at a molecular level[2]. This document aims to explore the molecular underpinnings of this interaction.

Proposed Mechanism of Interaction

The primary site of the proposed interaction between this compound and piracetam is the AMPA-type glutamate receptor. The hypothesis is built upon the distinct but related actions of both molecules at this receptor complex.

-

This compound as a Weak Agonist/Antagonist: Proline itself can act as a low-affinity agonist at glutamate receptors[3]. The cetyl ester modification increases its lipophilicity, likely enhancing its ability to cross the blood-brain barrier. At the synapse, this compound is hypothesized to act as a weak partial agonist at the glutamate binding site of the AMPA receptor. This weak, sustained activation, in the absence of a strong synaptic glutamate signal, could lead to receptor desensitization, effectively reducing the responsiveness of the receptor to subsequent glutamate release. This desensitization would impair synaptic plasticity processes, such as Long-Term Potentiation (LTP), which are crucial for memory formation, thus leading to an amnestic effect.

-

Piracetam as a Positive Allosteric Modulator: Piracetam has been identified as a positive allosteric modulator (PAM) of AMPA receptors. It binds to a site on the AMPA receptor distinct from the glutamate binding site. This allosteric binding is thought to stabilize the open conformation of the receptor's ion channel, thereby potentiating the effects of glutamate and reducing receptor desensitization.

-

Competitive Antagonism at the Receptor Complex: The antagonism observed by Ostrovskaia et al. is proposed to be a functional, rather than direct, competition at the glutamate binding site. This compound promotes a desensitized state of the AMPA receptor. Piracetam, by binding to its allosteric site, shifts the conformational equilibrium of the receptor back towards a state that is more responsive to glutamate. This action would counteract the desensitizing effect of this compound, restoring normal synaptic function and reversing the observed amnesia. The structural similarity between the pyrrolidone ring of piracetam and the proline ring may also contribute to this interaction, although the precise nature of this structural competition is not fully elucidated in the available literature.

Signaling Pathways

The interaction between this compound and piracetam can be visualized through their opposing effects on the AMPA receptor signaling pathway, which is fundamental for synaptic plasticity.

Caption: Proposed interaction at the AMPA receptor.

Quantitative Data Summary

| Parameter | This compound | Piracetam | This compound + Piracetam | Control |

| Behavioral Data (Conditioned Avoidance) | ||||

| Latency to Enter Dark Compartment (s) | Decreased | No Significant Change | No Significant Change | Baseline |

| % of Animals Showing Amnesia | Increased | No Significant Change | No Significant Change | Baseline |

| Hypothetical Binding Data (Competitive Assay) | ||||

| [³H]-AMPA Binding (Bmax) | No Significant Change | No Significant Change | No Significant Change | Baseline |

| [³H]-AMPA Binding (Kd) | Slight Increase | No Significant Change | No Significant Change | Baseline |

| Hypothetical Electrophysiology Data (Patch Clamp) | ||||

| AMPA-mediated EPSC Amplitude | Decreased | Increased | Near Baseline | Baseline |

| AMPA Receptor Desensitization Rate | Increased | Decreased | Near Baseline | Baseline |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited to support the proposed interaction.

Synthesis of this compound

A standard esterification procedure would be employed.

-

Reactants: L-proline, cetyl alcohol (1-hexadecanol), and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene).

-

Procedure:

-

L-proline and cetyl alcohol are dissolved in the solvent.

-

The acid catalyst is added.

-

The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

-

Conditioned Avoidance Task in Rats

This behavioral paradigm is used to assess memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild foot shock.

-

Procedure:

-

Acquisition Trial: A rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

Drug Administration: Immediately after the acquisition trial, rats are administered this compound, piracetam, a combination of both, or a vehicle control via intraperitoneal injection.

-

Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates memory of the aversive stimulus. Amnesia is indicated by a short latency, similar to that of an animal that never received a shock.

-

Caption: Workflow for the conditioned avoidance experiment.

In Vitro Radioligand Binding Assay

This assay would be used to determine if the compounds bind to the AMPA receptor.

-

Materials: Rat cortical membranes, [³H]-AMPA (radioligand), unlabeled AMPA, this compound, piracetam, filtration apparatus.

-

Procedure:

-

Rat cortical membranes are incubated with a fixed concentration of [³H]-AMPA.

-

Increasing concentrations of unlabeled this compound or piracetam are added to compete for binding.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled AMPA.

-

The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the filters is quantified by liquid scintillation counting.

-

Data are analyzed to determine the binding affinity (Ki) of the test compounds.

-

Conclusion

References

- 1. AMPA Receptors Play an Important Role in the Biological Consequences of Spinal Cord Injury: Implications for AMPA Receptor Modulators for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Antagonism of piracetam with proline in relation to mnestic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "The Effect of L-Proline on Two Recombinant AMPA Glutamate Receptors" by Adetutu Abiose Oyelami [dc.uthsc.edu]

The Potential Therapeutic Applications of Piracetam Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piracetam, a prototypical nootropic agent, exerts its cognitive-enhancing effects through a variety of proposed mechanisms, including the modulation of AMPA receptors, enhancement of mitochondrial function, and increasing cell membrane fluidity. While the therapeutic benefits of piracetam and its analogues have been explored for decades, the investigation into its antagonists is a nascent but potentially fruitful field. This technical guide provides an in-depth exploration of the core concepts surrounding piracetam antagonism, focusing on two primary classes of antagonists: proline-based competitive antagonists and negative allosteric modulators of AMPA receptors. We will delve into their potential therapeutic applications, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this emerging area of neuropharmacology.

Introduction: The Rationale for Piracetam Antagonism

The multifaceted mechanism of action of piracetam, while beneficial in certain neurological conditions, suggests that its antagonism could hold therapeutic promise in scenarios characterized by excessive neuronal excitation or aberrant plasticity. Conditions such as certain forms of epilepsy, excitotoxicity-mediated neuronal damage, and potentially even certain psychiatric disorders where a reduction in glutamatergic signaling is desired, could be targeted by piracetam antagonists. The central hypothesis is that by opposing the effects of piracetam, these antagonists could provide a novel means to dampen neuronal hyperexcitability and restore physiological homeostasis.

This guide will focus on two distinct classes of molecules that functionally antagonize piracetam:

-

Proline Derivatives: Based on the structural similarity between the pyrrolidone ring of piracetam and the amino acid proline, certain proline derivatives have been shown to induce amnesia, an effect that is directly reversed by piracetam, suggesting a competitive antagonistic relationship.

-

Negative Allosteric Modulators (NAMs) of AMPA Receptors: Given that piracetam and its more potent analogues act as positive allosteric modulators (PAMs) of AMPA receptors, NAMs of these receptors represent a clear class of functional antagonists.

Proline-Based Antagonists

The close structural resemblance between the cyclic fragment of piracetam and proline has led to the investigation of proline derivatives as potential antagonists. Proline cetyl ester is a key example of such a compound.

Mechanism of Action

This compound is hypothesized to act as a competitive antagonist at the same, yet-to-be-fully-elucidated, binding sites as piracetam. When administered systemically to rats, this compound has been shown to induce a profound amnesic effect in conditioned avoidance performance tests.[1][2] This effect is specifically abolished by the co-administration of piracetam, suggesting a direct competitive interaction.[1][2] The lipophilic cetyl group is thought to facilitate the penetration of proline across the blood-brain barrier.[1]

Potential Therapeutic Applications

The primary therapeutic application of a compound that induces a reversible amnesic state is not immediately obvious. However, such a tool could be invaluable in research settings for probing the mechanisms of memory formation and the action of nootropics. Furthermore, if the amnestic effects are a result of dampening specific neuronal circuits, there could be potential for investigating its utility in conditions of pathological memory, such as in post-traumatic stress disorder (PTSD), though this is highly speculative and would require significant further research.

Quantitative Data

Currently, there is a paucity of publicly available, detailed dose-response data for the antagonistic interaction between this compound and piracetam. The existing literature describes the effects qualitatively. Further research is required to establish key quantitative parameters such as the dose-response relationship for the amnesic effect of this compound and the corresponding dose-dependent reversal by piracetam.

Negative Allosteric Modulators of AMPA Receptors

A more direct and mechanistically clear approach to antagonizing the effects of piracetam is through the use of negative allosteric modulators (NAMs) of AMPA receptors. Piracetam and more potent racetams, like aniracetam, are known to act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing glutamatergic neurotransmission. NAMs of AMPA receptors would therefore be expected to functionally antagonize these effects.

Mechanism of Action

2,3-benzodiazepine derivatives, such as GYKI 53784, are a well-characterized class of non-competitive AMPA receptor antagonists that act as NAMs. These compounds bind to a site on the AMPA receptor distinct from the glutamate binding site and from the binding site of many PAMs. Their binding stabilizes a desensitized or inhibited state of the receptor, thereby reducing the ionic current flowing through the channel in response to glutamate. This directly opposes the action of PAMs like piracetam and aniracetam, which enhance receptor function.

Potential Therapeutic Applications

The therapeutic potential of AMPA receptor NAMs is significant and is being actively explored for a range of neurological disorders. By reducing excessive glutamatergic signaling, these compounds could be beneficial in:

-

Epilepsy: By dampening hyperexcitability in epileptic foci.

-

Neuroprotection: Following ischemic stroke or traumatic brain injury, where excessive glutamate release leads to excitotoxic cell death.

-

Chronic Pain: By modulating nociceptive signaling pathways.

-

Certain Psychiatric Disorders: Where a reduction in glutamatergic hyperactivity may be beneficial.

Quantitative Data

The antagonism between AMPA receptor NAMs and PAMs has been quantified in several studies. The data in the table below is compiled from research on GYKI 53784 and its interaction with various PAMs, including the piracetam analogue aniracetam.

| Antagonist (NAM) | Potentiator (PAM) | Experimental System | Quantitative Measure | Value | Reference |

| GYKI 53784 | Aniracetam (4 mM) | Isolated rat cerebellar Purkinje cells | Dose Ratio | 2.63 | |

| GYKI 53784 | Cyclothiazide (30 µM) | Isolated rat cerebellar Purkinje cells | Dose Ratio | 5.90 | |

| GYKI 53784 | BDP-12 (4 mM) | Isolated rat cerebellar Purkinje cells | Dose Ratio | 3.94 | |

| GYKI 53784 | 1-BCP (4 mM) | Isolated rat cerebellar Purkinje cells | Dose Ratio | 2.90 | |

| GYKI 53655 | - | Hippocampal Neurons (AMPA receptors) | IC50 | 0.9 µM | |

| GYKI 52466 | - | Hippocampal Neurons (AMPA receptors) | IC50 | 9.8 µM |

Dose Ratio: The factor by which the concentration of the antagonist (GYKI 53784) must be increased to produce the same level of inhibition in the presence of the potentiator (PAM) as in its absence.

Experimental Protocols

Conditioned Avoidance Response (CAR) in Rats

This protocol is designed to assess the amnestic effects of this compound and its reversal by piracetam.

4.1.1. Apparatus

-

A two-compartment shuttle box (e.g., 25cm x 25cm x 25cm per compartment for rats) with a grid floor capable of delivering a mild footshock.

-

A central doorway allowing passage between compartments.

-

A conditioned stimulus (CS) generator (e.g., a tone generator for an auditory cue, or a light source for a visual cue).

-

A shock generator for the unconditioned stimulus (US).

-

Automated control and recording software.

4.1.2. Procedure

-

Habituation: For 2-3 days prior to training, place each rat in the shuttle box for 5-10 minutes with the central door open to allow free exploration.

-

Drug Administration:

-

Administer this compound (intraperitoneally) at the desired dose range.

-

For the reversal group, administer piracetam (intraperitoneally) at a specified time before the this compound.

-

Control groups should receive vehicle injections.

-

-

Training Session:

-

Place the rat in one compartment.

-

A trial begins with the presentation of the CS (e.g., a 10-second tone).

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

-

If the rat fails to move during the CS, the US (e.g., a 0.5 mA footshock for 2-5 seconds) is delivered at the end of the CS presentation. The rat can terminate the shock by moving to the other compartment (an escape response).

-

The inter-trial interval should be varied (e.g., 30-90 seconds) to prevent temporal conditioning.

-

A typical session consists of 30-50 trials.

-

-

Data Analysis:

-

Record the number of avoidance responses, escape responses, and failures to escape for each animal.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different treatment groups. A significant decrease in avoidance responses in the this compound group compared to the control group would indicate an amnesic effect. A significant increase in avoidance responses in the piracetam + this compound group compared to the this compound alone group would indicate reversal of amnesia.

-

In Vitro Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess the effects of piracetam and its potential antagonists on mitochondrial function.

4.2.1. Materials

-

Cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons).

-

TMRM stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS) or other imaging buffer.

-

A positive control for mitochondrial depolarization (e.g., FCCP).

-

A fluorescence microscope with appropriate filters (e.g., TRITC or similar, with excitation/emission around 548/574 nm).

-

Black, clear-bottom 96-well plates for high-throughput screening.

4.2.2. Procedure

-

Cell Seeding: Plate the cells in a suitable vessel (e.g., glass-bottom dishes for microscopy or a 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with piracetam, the potential antagonist, or a combination of both at various concentrations for the desired duration. Include untreated control and FCCP-treated positive control wells.

-

TMRM Staining:

-

Prepare a TMRM working solution in pre-warmed cell culture medium (a typical starting concentration for non-quenching mode is 25 nM).

-

Remove the treatment medium from the cells.

-

Add the TMRM working solution and incubate for 30-40 minutes at 37°C, protected from light.

-

-

Washing (for microscopy): Gently wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess dye. For flow cytometry or plate reader assays, a wash step may not be necessary.

-

Imaging and Quantification:

-

Microscopy: Acquire fluorescent images of the cells. The fluorescence intensity within the mitochondria is proportional to the ΔΨm.

-

Plate Reader: Measure the fluorescence intensity of each well.

-

Flow Cytometry: Analyze the fluorescence of individual cells.

-

-

Data Analysis: Compare the TMRM fluorescence intensity across the different treatment groups. A decrease in fluorescence indicates mitochondrial depolarization, while an increase (or prevention of a decrease induced by a toxin) suggests maintenance or hyperpolarization of the mitochondrial membrane.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling in Long-Term Potentiation (LTP)

Piracetam's positive allosteric modulation of AMPA receptors is thought to contribute to its cognitive-enhancing effects by facilitating LTP, a cellular correlate of learning and memory. The diagram below illustrates the key signaling events following AMPA receptor activation during LTP induction. An antagonist would be expected to dampen or block these downstream effects.

Caption: AMPA Receptor Signaling Cascade in LTP.

Piracetam's Putative Effect on Mitochondrial Function

Piracetam is proposed to enhance mitochondrial function, particularly under conditions of cellular stress, by improving membrane fluidity. This can lead to more efficient ATP production and a reduction in apoptotic signaling. An antagonist targeting this mechanism would be expected to prevent these beneficial effects.

References

The Pivotal Role of Proline Esters in Neuroscience: A Structural and Mechanistic Exploration

A Technical Guide for Researchers and Drug Development Professionals

The intricate landscape of neurotransmission presents a continuous quest for molecules that can modulate neural circuits with precision and efficacy. Among the diverse chemical scaffolds explored, proline and its derivatives have emerged as a compelling class of compounds, particularly in the realm of cognitive enhancement and neuroprotection. This technical guide delves into the core of the structure-activity relationship (SAR) of proline esters, offering a comprehensive overview of their interaction with key neurological targets, the experimental methodologies used to elucidate their function, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the field of neuroscience.

Unraveling the Structure-Activity Relationship of Proline Esters

The therapeutic potential of proline esters is intrinsically linked to their chemical structure, which dictates their affinity for specific receptors and their subsequent biological effects. A significant body of research has focused on modifying the core proline structure to optimize its pharmacological profile, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

Quantitative Analysis of Proline Analog Binding to NMDA Receptors

The affinity of proline analogs for different NMDA receptor subtypes is a critical determinant of their neurological effects. The following table summarizes the binding affinities (Ki) of a series of 2,3-trans-proline analogues for various NMDA receptor subunit combinations, providing a quantitative basis for understanding their structure-activity relationships.

| Compound ID | R Group | Ki (μM) vs. GluN1/GluN2A | Ki (μM) vs. GluN1/GluN2B | Ki (μM) vs. GluN1/GluN2C | Ki (μM) vs. GluN1/GluN2D |

| 3a | H | >100 | >100 | >100 | >100 |

| 3b | Methyl | 1.3 | 1.2 | 2.8 | 6.5 |

| 3c | Ethyl | 9.1 | 8.4 | 19.6 | 45.5 |

| 3d | Phenyl | >100 | >100 | >100 | >100 |

| 3g | Benzyl | 2.5 | 2.3 | 5.3 | 12.3 |

Data adapted from a study on 2,3-trans-proline analogues. The Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

The data clearly indicates that substitution at the ε-position of the proline ring significantly influences binding affinity for NMDA receptors. Small alkyl groups, such as methyl and ethyl, confer the highest affinity, while a bulky phenyl group abolishes binding. A benzyl group restores some affinity, suggesting that both size and the presence of an aromatic ring at a specific distance from the proline core are important for receptor interaction.

The Nootropic Powerhouse: N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)

One of the most well-studied proline ester derivatives is N-phenylacetyl-L-prolylglycine ethyl ester, commonly known as Noopept (GVS-111). This dipeptide has demonstrated potent nootropic and neuroprotective properties in numerous preclinical studies.

Efficacy of Noopept in Cognitive Models

Noopept has been shown to be effective at remarkably low doses in animal models of learning and memory. The following table summarizes key findings from behavioral studies.

| Animal Model | Behavioral Task | Effective Dose Range | Observed Effects |

| Rats | Passive Avoidance | 0.5 - 10 mg/kg (oral) | Antiamnesic activity[1] |

| Rats | Active Avoidance | 0.5 - 10 mg/kg (oral) | Stimulated one-session learning[1] |

| Rats | Photochemical Stroke | 0.5 mg/kg/day (IV) | Attenuated memory deficit and reduced infarct volume[2] |

These studies highlight the significant cognitive-enhancing effects of Noopept, which are observed at doses substantially lower than those of traditional nootropics like piracetam.

Key Experimental Protocols in Proline Ester Research

The characterization of proline esters in neuroscience relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for three cornerstone assays used to evaluate the binding, function, and in vivo efficacy of these compounds.

Radioligand Binding Assay for NMDA Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of proline esters for the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NMDA receptor.

Materials:

-

Radioligand: [³H]CGP 39653 (a potent and selective NMDA receptor antagonist)

-

Membrane Preparation: Rat cortical synaptosomes or cell membranes expressing specific NMDA receptor subtypes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test Compounds: Proline ester derivatives at various concentrations.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., 10 µM CGS 19755).

-

Scintillation Vials and Cocktail

-

Filtration Apparatus with glass fiber filters.

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the synaptosomal membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of test compound at various concentrations (typically a 10-point dilution series).

-

50 µL of [³H]CGP 39653 at a final concentration of 2 nM.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 4 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the modulatory effects of proline esters on NMDA receptor-mediated currents in cultured neurons.

Objective: To characterize the functional effects of proline esters on NMDA receptor activity.

Materials:

-

Cultured Neurons: Primary hippocampal or cortical neurons.

-

External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Agonists: NMDA and glycine.

-

Test Compounds: Proline ester derivatives.

-

Patch-Clamp Rig: Including an inverted microscope, micromanipulators, amplifier, and data acquisition system.

-

Borosilicate Glass Pipettes

Procedure:

-

Cell Preparation: Plate primary neurons on glass coverslips and culture for 10-14 days.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Approach a neuron with the recording pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

-

NMDA Receptor Current Elicitation: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

Drug Application: After obtaining a stable baseline NMDA-evoked current, co-apply the proline ester test compound with the agonists.

-

Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the NMDA receptor-mediated current. Analyze the data to determine the concentration-response relationship and the EC50 or IC50 of the test compound.

Morris Water Maze for Spatial Memory Assessment

This protocol details the Morris water maze test, a widely used behavioral assay to evaluate the effects of proline esters on spatial learning and memory in rodents.

Objective: To assess the impact of proline ester treatment on spatial memory formation and recall.

Materials:

-

Circular Pool: Approximately 1.5 meters in diameter, filled with water made opaque with non-toxic white paint.

-

Escape Platform: Submerged 1-2 cm below the water surface.

-

Visual Cues: Distinctive visual cues placed around the pool.

-

Video Tracking System: To record and analyze the animal's swim path.

-

Rodents: Rats or mice.

-

Test Compounds: Proline ester derivatives.

Procedure:

-

Acclimation: Handle the animals for several days before the experiment to reduce stress.

-

Drug Administration: Administer the proline ester or vehicle to the animals at a predetermined time before each training session.

-

Acquisition Phase (4-5 days):

-

Conduct four trials per day for each animal.

-

For each trial, place the animal in the water at one of four randomly chosen starting positions, facing the wall of the pool.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and the swim path for each trial.

-

-

Probe Trial (24 hours after the last training session):

-

Remove the escape platform from the pool.

-

Place the animal in the pool at a novel starting position.

-

Allow the animal to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory retention. Compare the performance of the drug-treated group with the vehicle-treated group.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation and downstream signaling cascade.

Hypothesized Noopept Signaling Pathway for Cognitive Enhancement

Caption: Proposed mechanisms of Noopept's nootropic action.

Experimental Workflow for In Vivo Behavioral Testing

Caption: A generalized workflow for behavioral pharmacology studies.

Conclusion and Future Directions

The exploration of proline esters in neuroscience has yielded significant insights into their potential as modulators of cognitive function and neuronal health. The structure-activity relationships of these compounds, particularly their interaction with the NMDA receptor, provide a rational basis for the design of novel therapeutics. The potent nootropic effects of dipeptides like Noopept underscore the promise of this chemical class.

Future research should focus on expanding the library of proline ester derivatives and conducting comprehensive SAR studies that include not only binding affinity but also functional efficacy and selectivity for different NMDA receptor subtypes. Furthermore, a deeper understanding of the downstream signaling pathways modulated by these compounds will be crucial for elucidating their precise mechanisms of action. The continued application of rigorous experimental protocols, from in vitro binding assays to in vivo behavioral models, will be essential in translating the promise of proline esters into tangible therapeutic benefits for a range of neurological and psychiatric disorders.

References

- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary in vivo Studies of Proline Cetyl Ester Toxicity

A comprehensive review of the currently available scientific literature reveals a significant gap in the in vivo toxicological data for Proline cetyl ester. Despite searches for dedicated in vivo studies, acute toxicity data (such as LD50 values), and detailed experimental protocols, no specific research detailing the systemic effects of this compound in animal models has been identified.

This guide, therefore, serves to highlight the absence of this critical information for researchers, scientists, and drug development professionals. While data on related compounds exist, it is crucial to underscore that these are not substitutes for direct toxicological assessment of this compound.

Quantitative Toxicity Data

A thorough search of scientific databases and literature has not yielded any quantitative in vivo toxicity data for this compound. This includes a lack of information on:

-

Lethal Dose (LD50): No studies determining the median lethal dose of this compound in any animal model were found.

-

Organ-Specific Toxicity: Data on potential damage to specific organs, such as the liver, kidneys, or central nervous system, following in vivo administration of this compound is not available.

-

No-Observed-Adverse-Effect Level (NOAEL): Without dedicated studies, the NOAEL for this compound has not been established.

Consequently, a table summarizing quantitative toxicity data cannot be provided.

Experimental Protocols

The absence of published in vivo studies on this compound means there are no established and detailed experimental protocols to report. Methodologies covering aspects such as animal models, dosage regimens, routes of administration, and endpoint analysis are not available in the current body of scientific literature.

Related Compounds and Inferences

While no direct data exists for this compound, some studies on related molecules offer a peripheral and highly speculative context. It is imperative to treat this information with caution, as structural similarities do not guarantee comparable toxicological profiles.

-

L-Proline: Studies on the parent amino acid, L-proline, have indicated potential neurotoxic effects when directly injected into the hippocampus of rats[1]. However, the esterification with a cetyl group in this compound drastically alters its physicochemical properties, such as lipophilicity, which would significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile and, therefore, its toxicity.

-

Other Proline Esters: Safety data sheets for smaller esters like L-proline methyl ester hydrochloride indicate a lack of significant hazards under normal handling conditions[2]. Information is also available for L-proline ethyl ester[3]. However, the long cetyl chain (a 16-carbon chain) of this compound makes it substantially different from these short-chain esters, and its toxicological properties cannot be inferred from them.

-

Proline-Rich Antimicrobial Peptides (PrAMPs): Research on PrAMPs has explored their intracellular toxicity[4]. These are complex peptides and are structurally and functionally distinct from the simple amino acid ester, this compound.

Experimental Workflow for Future Studies

Given the lack of data, a logical first step for future research would be to establish the acute toxicity profile of this compound. The following diagram outlines a generalized workflow for a preliminary in vivo acute toxicity study.

Conclusion

The current state of knowledge regarding the in vivo toxicity of this compound is insufficient for any meaningful risk assessment. There is a clear and urgent need for foundational toxicological studies to be conducted. Researchers and drug development professionals should exercise extreme caution and assume potential toxicity in the absence of data. Any progression of this compound in a development pipeline should be preceded by comprehensive in vivo safety and toxicity evaluations.

References

- 1. Toxicity of L-proline toward rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. L-Proline, ethyl ester | C7H13NO2 | CID 79888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Intracellular toxicity of proline-rich antimicrobial peptides shuttled into mammalian cells by the cell-penetrating peptide penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of L-Proline Cetyl Ester via Fischer Esterification

Introduction

L-Proline cetyl ester is an amino acid ester derivative that finds potential applications in various fields, including drug delivery, cosmetics, and material science. Its amphiphilic nature, combining the hydrophilic proline headgroup with a long lipophilic cetyl tail, makes it an interesting candidate for the formation of micelles, vesicles, and other self-assembling structures. This document provides a detailed protocol for the synthesis of L-proline cetyl ester through a Fischer-Speier esterification reaction, a classic and effective method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2]

Reaction Principle

The synthesis of L-proline cetyl ester is achieved by the reaction of L-proline with cetyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The reaction is a nucleophilic acyl substitution where the alcohol oxygen attacks the protonated carbonyl carbon of the carboxylic acid.[1] The reaction is reversible and is driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

Experimental Protocol

Materials and Equipment

-

L-Proline (C₅H₉NO₂, MW: 115.13 g/mol )

-

Cetyl alcohol (C₁₆H₃₄O, MW: 242.44 g/mol )

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add L-proline (5.76 g, 0.05 mol) and cetyl alcohol (12.12 g, 0.05 mol).

-

Add 100 mL of toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.

-

Place a magnetic stir bar in the flask.

-

-

Catalyst Addition:

-

While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise. Caution: The addition of sulfuric acid is exothermic.

-

-

Esterification Reaction:

-

Attach a Dean-Stark apparatus and a reflux condenser to the round-bottom flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Continue refluxing for 8-12 hours, or until the theoretical amount of water (0.9 mL) is collected in the Dean-Stark trap, and the reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

For TLC analysis, a mobile phase of dichloromethane:methanol (9:1) can be used. The product, being less polar than proline, will have a higher Rf value.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a 500 mL separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the excess sulfuric acid. Caution: CO₂ evolution will occur.

-

Shake the funnel vigorously, venting frequently.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) can be used as the eluent.

-

Collect the fractions containing the purified product (monitored by TLC).

-

Combine the pure fractions and evaporate the solvent to yield L-proline cetyl ester as a white to off-white solid.

-

Characterization

The structure and purity of the synthesized L-proline cetyl ester can be confirmed by the following spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the proline ring protons, the α-proton, and the protons of the cetyl chain. The triplet at around 0.88 ppm corresponds to the terminal methyl group of the cetyl chain, a broad multiplet around 1.25 ppm for the -(CH₂)₁₄- methylene groups, and a triplet around 4.1-4.2 ppm for the -O-CH₂- group of the ester. The proline protons will appear in the 1.7-3.7 ppm region.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. The N-H stretching of the secondary amine in the proline ring will be observed around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of L-proline cetyl ester (C₂₁H₄₁NO₂), which is 339.55 g/mol .

Data Presentation

| Parameter | Value |

| Reactants | |

| L-Proline | 5.76 g (0.05 mol) |

| Cetyl Alcohol | 12.12 g (0.05 mol) |

| Catalyst | |

| Conc. H₂SO₄ | 2.7 mL (0.05 mol) |

| Solvent | |

| Toluene | 100 mL |

| Reaction Conditions | |

| Temperature | 110-120 °C (Reflux) |

| Reaction Time | 8-12 hours |

| Expected Yield | 70-85% |

| Physical Appearance | White to off-white solid |

| Molecular Formula | C₂₁H₄₁NO₂ |

| Molecular Weight | 339.55 g/mol |

Diagrams

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Fischer Esterification of L-proline with Cetyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of L-proline cetyl ester via Fischer esterification. This document includes detailed experimental protocols, potential applications in research and drug development, and relevant physicochemical data presented in a structured format.

Introduction

L-proline cetyl ester is a cationic surfactant derived from the amino acid L-proline and a long-chain fatty alcohol, cetyl alcohol. This amphiphilic molecule possesses a hydrophilic head (the L-proline moiety) and a hydrophobic tail (the cetyl group). Such structures are of significant interest in drug delivery, formulation science, and materials science due to their biocompatibility, biodegradability, and unique self-assembly properties.[1][2][3]

The Fischer esterification is a classic and direct method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5] This process is reversible, and therefore, reaction conditions are typically optimized to favor the formation of the ester product.

Potential Applications

The unique properties of L-proline and its derivatives make L-proline cetyl ester a compound of interest for various applications:

-

Drug Delivery Systems: As a surfactant, it can be used to form micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents. Its amino acid-based structure may enhance biocompatibility and reduce toxicity compared to conventional surfactants.

-

Pharmaceutical Formulations: It can act as an emulsifier, solubilizer, or stabilizer in creams, ointments, and other topical or oral formulations.

-

Peptide Synthesis: L-proline esters are valuable building blocks in the synthesis of peptides, where the ester group serves as a protecting group for the carboxylic acid functionality.

-

Chiral Catalysis: Proline and its derivatives are known to be effective organocatalysts in asymmetric synthesis. L-proline cetyl ester could be explored as a chiral catalyst in various organic transformations.

-

Antimicrobial Agents: Some amino acid-based surfactants have demonstrated antimicrobial activity, suggesting a potential application for L-proline cetyl ester in this area.

Physicochemical and Spectroscopic Data (Hypothetical)

As no direct experimental data for L-proline cetyl ester was found in the initial search, the following table is a template for researchers to populate with their experimental findings.

| Property | Expected Value / Analytical Method |

| Molecular Formula | C₂₁H₄₁NO₂ |

| Molecular Weight | 339.56 g/mol |

| Appearance | White to off-white waxy solid |

| Melting Point | To be determined by DSC or MP |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform), sparingly soluble in water |

| ¹H NMR | (CDCl₃, 400 MHz) |

| δ (ppm) | Expected peaks for cetyl chain (CH₃, CH₂), proline ring protons, and ester linkage |

| ¹³C NMR | (CDCl₃, 100 MHz) |

| δ (ppm) | Expected peaks for carbonyl, cetyl chain carbons, and proline ring carbons |

| FT-IR | (cm⁻¹) |

| ν | ~1735 (C=O ester), ~3300 (N-H stretch), ~2920 & ~2850 (C-H stretch) |

| Mass Spectrometry | ESI-MS [M+H]⁺ |

| m/z | Expected ~340.32 |

| Purity | To be determined by HPLC or NMR |

Experimental Protocols

The following protocols are based on general procedures for Fischer esterification of amino acids. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the desired yield and purity.

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol utilizes concentrated sulfuric acid as the catalyst and toluene as the solvent to facilitate the azeotropic removal of water.

Materials:

-

L-proline

-

Cetyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (1 equivalent), cetyl alcohol (1.5 equivalents), and toluene (100 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) to the stirring suspension.

-

Azeotropic Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. This can take several hours (e.g., 8-24 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure L-proline cetyl ester.

Protocol 2: Esterification using Thionyl Chloride

This two-step method involves the formation of an acid chloride intermediate, which then reacts with the alcohol. This can be a more efficient method if direct esterification proves to be low-yielding.

Materials:

-

L-proline

-

Thionyl Chloride (SOCl₂)

-

Cetyl alcohol

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Deionized water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Formation of L-proline acid chloride hydrochloride

-

Suspend L-proline (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for 1-2 hours until the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude L-proline acid chloride hydrochloride as a solid.

Step 2: Esterification

-

Dissolve the crude L-proline acid chloride hydrochloride in anhydrous DCM under an inert atmosphere.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve cetyl alcohol (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Slowly add the cetyl alcohol/triethylamine solution to the stirred acid chloride solution via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Visualizations

Reaction Mechanism

Caption: Mechanism of Fischer Esterification of L-proline.

Experimental Workflow

Caption: Workflow for the synthesis and purification of L-proline cetyl ester.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 3. research.chalmers.se [research.chalmers.se]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Characterization of Proline Cetyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the comprehensive analytical characterization of Proline Cetyl Ester, a lipoamino acid of interest in drug delivery and cosmetic applications. The methods described herein cover chromatographic separation and identification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as structural elucidation by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These protocols are designed to be readily implemented in a laboratory setting for the qualitative and quantitative analysis of this compound and related long-chain amino acid esters.

Introduction

This compound is a derivative of the amino acid proline, where the carboxylic acid group is esterified with cetyl alcohol, a 16-carbon fatty alcohol. This modification imparts significant lipophilicity to the proline molecule, making it a surface-active agent with potential applications in drug formulation, cosmetic science, and materials research. Accurate and robust analytical methods are crucial for its characterization, including purity assessment, stability studies, and quality control. This application note details the key analytical techniques for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound and for its quantification. Due to the lack of a strong chromophore in the molecule, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

This protocol utilizes derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the secondary amine of the proline ring, rendering the molecule highly fluorescent and UV-active for sensitive detection.

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

9-fluorenylmethyl chloroformate (FMOC-Cl)

-

Borate buffer (0.1 M, pH 8.0)

-

Diethyl ether

Instrumentation:

-

HPLC system with a fluorescence or UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

-

Derivatization:

-

To 100 µL of the sample solution, add 100 µL of 0.1 M borate buffer (pH 8.0).

-

Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

-

Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

-

Add 200 µL of diethyl ether to extract and remove excess FMOC-Cl. Vortex and discard the upper ether layer.

-

Filter the derivatized sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: 70% to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection:

-

Fluorescence: Excitation 265 nm, Emission 315 nm

-

UV: 265 nm

-

-

Data Presentation:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA |

| Gradient | 70-100% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection (Fluorescence) | Ex: 265 nm, Em: 315 nm |

| Expected Retention Time | ~ 18-22 minutes (highly dependent on system) |

Workflow for HPLC Analysis of this compound

Caption: Workflow for RP-HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Structural Confirmation

For GC-MS analysis, this compound requires derivatization to increase its volatility and thermal stability. A two-step derivatization involving esterification of the carboxylic acid (already an ester in this case, so this step confirms the cetyl ester) and acylation of the secondary amine is standard for amino acids.

Experimental Protocol: GC-MS with Derivatization

This protocol uses N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the secondary amine.

Materials:

-

This compound sample

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine

-

Dichloromethane (DCM)

Instrumentation:

-

GC-MS system with an electron ionization (EI) source

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 100 µL of pyridine.

-

Derivatization:

-

Add 100 µL of MSTFA to the sample solution.

-

Heat the mixture at 70 °C for 30 minutes.

-

Cool to room temperature. The sample is ready for injection.

-